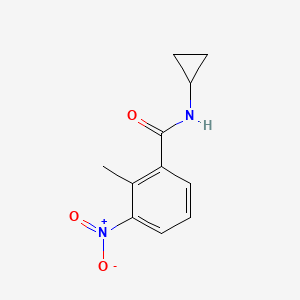

N-cyclopropyl-2-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally similar to N-cyclopropyl-2-methyl-3-nitrobenzamide, such as 2-nitro-cyclopropyl-1-carbonyl compounds, involves reactions at room temperature under mild conditions starting from unsaturated carbonyl compounds. These reactions utilize nitromethane as the source of the nitro-methylene component, demonstrating the versatility of nitrocyclopropanes in synthesis (Ghosh et al., 2023).

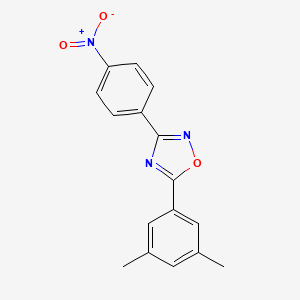

Molecular Structure Analysis

The molecular structure of compounds akin to N-cyclopropyl-2-methyl-3-nitrobenzamide, such as N-cyclohexyl-2-nitrobenzamide, has been elucidated using spectroscopic data and X-ray diffraction analysis. These studies reveal the compounds' crystalline structures, providing insights into their spatial arrangements and intermolecular interactions, which are stabilized by hydrogen bonds (Saeed, Hussain, & Bolte, 2010).

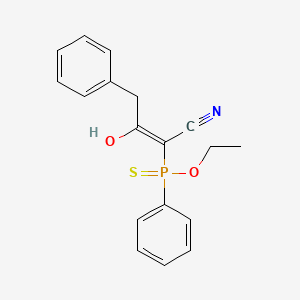

Chemical Reactions and Properties

The reactivity of cyclopropenes, a core component of N-cyclopropyl-2-methyl-3-nitrobenzamide analogs, in Rh(III)-catalyzed C-H activation/cycloaddition reactions reveals substrate-dependent chemoselectivity. This divergence in reactivity underscores the compound's potential in facilitating various chemical transformations (Guo & Xia, 2015).

Physical Properties Analysis

The physical properties of compounds related to N-cyclopropyl-2-methyl-3-nitrobenzamide, such as solubility, melting points, and crystalline structures, are crucial for their application in different fields. These properties are determined through detailed crystallography and spectroscopy studies, providing essential data for material science and pharmaceutical formulation.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are vital for understanding the utility and handling of N-cyclopropyl-2-methyl-3-nitrobenzamide. Studies on similar compounds have shed light on mechanisms such as the divergent reactivity of cyclopropenes and the synthesis of polynitroaromatic compounds, offering insights into the chemical behavior of nitrobenzamide derivatives (Pandey et al., 1981).

Wirkmechanismus

Target of Action

The primary target of N-cyclopropyl-2-methyl-3-nitrobenzamide is currently unknown

Biochemical Pathways

The biochemical pathways affected by N-cyclopropyl-2-methyl-3-nitrobenzamide are currently unknown . The presence of a cyclopropane ring in the compound suggests that it might be involved in cyclopropane biosynthesis . Cyclopropane biosynthesis involves two major pathways, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

The molecular and cellular effects of N-cyclopropyl-2-methyl-3-nitrobenzamide’s action are currently unknown

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-9(11(14)12-8-5-6-8)3-2-4-10(7)13(15)16/h2-4,8H,5-6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLGATBQQDBKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-methyl-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)

![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)

![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)